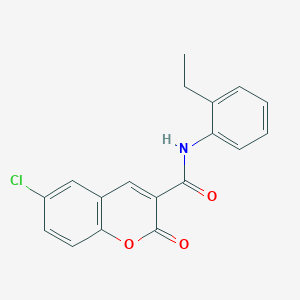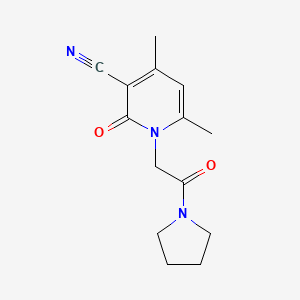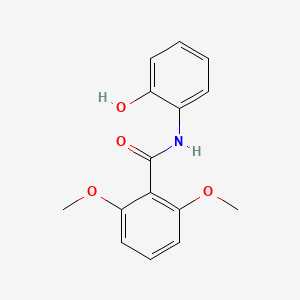
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CEP, is a synthetic compound that belongs to the class of coumarin derivatives. CEP has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in the inflammatory and cancerous processes. 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of NF-κB, a key transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, inflammation, and cancer cell proliferation. 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in scientific research. One potential direction is the development of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the use of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide for maximum efficacy.
Métodos De Síntesis
The synthesis of 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl 2-aminobenzoate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of chemical reactions to obtain the final product, 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have potential use in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. Studies have shown that 6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
6-chloro-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-11-5-3-4-6-15(11)20-17(21)14-10-12-9-13(19)7-8-16(12)23-18(14)22/h3-10H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEJVJMJLJKYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5298854.png)

![1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B5298862.png)
![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5298947.png)